molecular formula C9H18O3 B13324364 Ethyl 3-(hydroxymethyl)hexanoate

Ethyl 3-(hydroxymethyl)hexanoate

Cat. No.: B13324364
M. Wt: 174.24 g/mol
InChI Key: CYZNWKIOIKHPEN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(hydroxymethyl)hexanoate can be synthesized through esterification reactions. One common method involves the reaction of hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using biocatalysis. Enzymatic synthesis in a solvent-free system has been shown to be effective. For example, using lipase as a catalyst, the reaction can achieve high conversion rates under specific conditions such as a temperature of 50°C, an enzyme dose of 2%, and a molar ratio of acid to alcohol of 1:3 .

Comparison with Similar Compounds

Biological Activity

Ethyl 3-(hydroxymethyl)hexanoate is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from hexanoic acid and ethyl alcohol, characterized by the presence of a hydroxymethyl group at the third carbon. The molecular formula is C9H18O3C_9H_{18}O_3, and its structure can be represented as follows:

C6H12 OH C(O)C2H5\text{C}_6\text{H}_{12}\text{ OH }\text{C}(O)\text{C}_2\text{H}_5

This structural feature enhances its reactivity and interaction with biological systems.

The biological activity of this compound involves several mechanisms:

  • Enzymatic Interactions : It acts as a substrate for lipases, undergoing hydrolysis or esterification depending on the enzymatic environment.
  • Thermogenic Effects : Research indicates that ethyl hexanoate (a related compound) can stimulate sympathetic nerve activity in adipose tissues, enhancing thermogenesis and lipolysis, which may suggest similar properties for this compound .

1. Therapeutic Potential

This compound has been investigated for its potential therapeutic properties. Its structural similarity to other biologically active esters suggests it could have applications in drug synthesis. For instance, it may serve as a precursor in the development of anti-inflammatory or anti-obesity drugs due to its effects on metabolic pathways .

3. Flavoring Agent

In food chemistry, this compound is recognized for its potential as a flavoring agent due to its pleasant aroma profile. Its use in food products could also relate to its biological safety profile .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • Sympathetic Nerve Activity : A study demonstrated that ethyl hexanoate increases sympathetic nerve activity in adipose tissues, suggesting a mechanism by which esters can influence metabolic processes .
  • Chemical Synthesis Applications : this compound has been used as an intermediate in organic synthesis, showcasing its versatility in producing various chemical compounds.

Comparative Analysis with Similar Compounds

CompoundStructure FeatureBiological Activity
This compoundHydroxymethyl groupPotential thermogenic effects
Ethyl hexanoateNo hydroxymethyl groupKnown flavoring agent; affects metabolism
Ethyl 3-methylhexanoateMethyl instead of hydroxymethylDifferent reactivity; less studied

Properties

IUPAC Name

ethyl 3-(hydroxymethyl)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-5-8(7-10)6-9(11)12-4-2/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZNWKIOIKHPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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